Imatinib RC11
CAS No.:
Cat. No.: VC18545292
Molecular Formula: C33H28N10O
Molecular Weight: 580.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H28N10O |
|---|---|
| Molecular Weight | 580.6 g/mol |
| IUPAC Name | 1,3-bis[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]urea |
| Standard InChI | InChI=1S/C33H28N10O/c1-21-7-9-25(17-29(21)42-31-36-15-11-27(40-31)23-5-3-13-34-19-23)38-33(44)39-26-10-8-22(2)30(18-26)43-32-37-16-12-28(41-32)24-6-4-14-35-20-24/h3-20H,1-2H3,(H,36,40,42)(H,37,41,43)(H2,38,39,44) |
| Standard InChI Key | VCDZACXUMBMZRO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)NC3=NC=CC(=N3)C4=CN=CC=C4)NC5=NC=CC(=N5)C6=CN=CC=C6 |
Introduction
Chemical Identity and Structural Characteristics
Imatinib RC11 (CAS: 220127-57-1) is a derivative of Imatinib mesylate, a tyrosine kinase inhibitor pivotal in treating chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) . Its molecular formula is , with a molecular weight of 580.66 g/mol . The compound is characterized as a white to off-white solid with limited solubility in dimethyl sulfoxide (DMSO) and methanol .
Table 1: Key Physicochemical Properties of Imatinib RC11
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 580.66 g/mol | |
| Melting Point | >230°C (decomposition) | |
| Solubility | Slightly soluble in DMSO, methanol | |
| Purity | >95% (HPLC) |
Structurally, Imatinib RC11 retains the core pharmacophore of Imatinib but includes modifications that classify it as a process-related impurity. These alterations are critical for understanding its behavior during drug manufacturing and storage .
Pharmacological Context and Mechanism
Role in Pharmaceutical Development
As a synthetic impurity, Imatinib RC11 is monitored during Imatinib production to ensure compliance with International Council for Harmonisation (ICH) guidelines, which mandate strict limits on impurity levels . Its presence in formulations is typically restricted to ≤0.15% by weight to avoid adverse effects .
Research Findings and Analytical Data
Notably, a 2020 study linked Imatinib RC11 to COVID-19-related research, exploring its potential off-target effects on viral proteases, though conclusive data remain unpublished .
Clinical and Regulatory Relevance
Imatinib RC11’s clinical relevance is indirect but significant. Regulatory agencies like the U.S. FDA and EMA require rigorous impurity profiling for oncology drugs, necessitating robust analytical methods to detect and quantify compounds like RC11 .
Future Directions and Research Gaps
Current literature lacks in vivo toxicokinetic data for Imatinib RC11. Future studies should address:
-
Long-term stability: Impact of storage conditions on impurity formation.
-
Metabolic pathways: Hepatic processing and potential bioactive metabolites.
-
Target selectivity: Off-target interactions with non-kinase proteins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume